Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I)

Übersicht

Beschreibung

Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) is an organometallic compound that combines silver with a fluorinated ligand and triethylphosphine. This compound is known for its unique chemical properties and applications in various fields, including catalysis and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) typically involves the reaction of silver salts with the corresponding ligands. One common method is to react silver nitrate (AgNO₃) with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione in the presence of triethylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in ligand exchange reactions where the triethylphosphine or the fluorinated ligand is replaced by other ligands.

Oxidation and Reduction: The silver center can be oxidized or reduced, altering the oxidation state of the silver ion.

Coordination Reactions: The compound can form coordination complexes with other metal ions or organic molecules.

Common Reagents and Conditions

Substitution Reactions: Typically involve other phosphines or ligands in an inert solvent such as dichloromethane or toluene.

Oxidation and Reduction: Can be carried out using oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Coordination Reactions: Often performed in polar solvents like acetonitrile or ethanol.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new silver complexes with different ligands, while oxidation and reduction reactions can produce silver in different oxidation states.

Wissenschaftliche Forschungsanwendungen

Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) has several applications in scientific research:

Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.

Materials Science: The compound is employed in the synthesis of advanced materials, such as conductive polymers and nanomaterials.

Biological Studies:

Analytical Chemistry: Used in the preparation of standards and reagents for analytical techniques like mass spectrometry and chromatography.

Wirkmechanismus

The mechanism by which Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) exerts its effects involves the interaction of the silver ion with various molecular targets. The silver ion can coordinate with electron-rich sites on molecules, facilitating catalytic reactions or disrupting biological processes in microbial cells. The fluorinated ligand and triethylphosphine also play roles in stabilizing the silver ion and enhancing its reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Silver(I) Acetate: Another silver compound used in catalysis and materials science.

Silver(I) Nitrate: Widely used in analytical chemistry and as a precursor for other silver compounds.

Silver(I) Oxide: Used in organic synthesis and as an antimicrobial agent.

Uniqueness

Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) is unique due to its combination of a fluorinated ligand and triethylphosphine, which imparts distinct chemical properties. The fluorinated ligand enhances the compound’s stability and reactivity, while triethylphosphine provides additional coordination sites and influences the compound’s solubility and catalytic activity.

This detailed overview highlights the significance of Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) in various scientific and industrial applications

Biologische Aktivität

Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I), commonly referred to as Ag(fod)(PEt3), has garnered attention for its unique biological activities and potential applications in various fields such as oncology and antimicrobial therapies. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

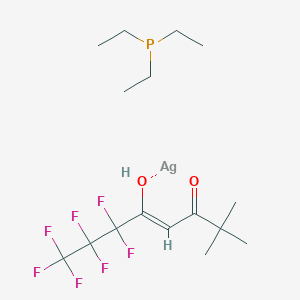

The compound is characterized by its silver ion coordinated with a triethylphosphine ligand and a heptafluorinated diketone. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

The biological activity of Ag(fod)(PEt3) primarily stems from the silver ion's ability to interact with various molecular targets within cells. The proposed mechanisms include:

- Mitochondrial Targeting : The compound exhibits selective toxicity towards cancer cells by inducing mitochondrial dysfunction. This leads to increased levels of reactive oxygen species (ROS) and apoptosis through mitochondrial-mediated pathways .

- Antimicrobial Activity : Silver ions are known for their broad-spectrum antimicrobial properties. They disrupt cellular processes in bacteria and fungi by binding to thiol groups in proteins and interfering with DNA replication .

- Cellular Interaction : The triethylphosphine ligand modulates the compound's stability and reactivity, enhancing its interaction with biological molecules.

Anticancer Properties

Research indicates that Ag(fod)(PEt3) possesses significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HT-29 (Colorectal Cancer) | 7.49 | Induces apoptosis via mitochondrial dysfunction |

| MCF-7 (Breast Cancer) | 4.6 | ROS production leading to cell death |

| A549 (Lung Cancer) | 10.5 | Disruption of mitochondrial membrane potential |

These findings suggest that Ag(fod)(PEt3) may serve as a promising candidate for targeted cancer therapy due to its selective cytotoxicity towards malignant cells while sparing normal cells .

Antimicrobial Effects

Ag(fod)(PEt3) has also been evaluated for its antimicrobial properties. Studies show that it effectively inhibits the growth of various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 0.25 µg/mL |

| Candida albicans | 1 µg/mL |

The compound's ability to disrupt microbial cell membranes and interfere with metabolic processes underpins its effectiveness as an antimicrobial agent .

Colorectal Cancer Treatment

A study focused on the use of Ag(fod)(PEt3) in treating colorectal cancer demonstrated that treatment with this compound led to significant reductions in tumor cell viability. Flow cytometric analyses revealed that treated HT-29 cells exhibited characteristics of apoptosis such as membrane blebbing and phosphatidylserine externalization . The research highlighted the compound's potential as a novel metal-based therapeutic agent.

Antimicrobial Applications

In clinical settings, Ag(fod)(PEt3) has been tested against biofilm-forming bacteria associated with chronic infections. Results indicated a substantial reduction in biofilm formation at sub-MIC concentrations, suggesting its potential utility in preventing device-related infections .

Eigenschaften

IUPAC Name |

(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one;silver;triethylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F7O2.C6H15P.Ag/c1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;1-4-7(5-2)6-3;/h4,19H,1-3H3;4-6H2,1-3H3;/b6-4-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYWZMHJSXPSEI-XFUGJFOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(CC)CC.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.[Ag] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCP(CC)CC.CC(C)(C)C(=O)/C=C(/C(C(C(F)(F)F)(F)F)(F)F)\O.[Ag] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26AgF7O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165461-74-5 | |

| Record name | Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does the choice of plasma gas influence the growth rate and morphology of silver films deposited using Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) as a precursor in plasma-enhanced ALD?

A: Research indicates that using ammonia (NH3) plasma instead of hydrogen (H2) plasma with the Ag(fod)(PEt3) precursor significantly impacts both the growth rate and morphology of the deposited silver films. [, ] Specifically, the growth rate was observed to be six times higher with NH3 plasma compared to H2 plasma. [] This difference is attributed to the enhanced reactivity of NH3 plasma with the precursor. Additionally, films grown using NH3 plasma exhibited a denser structure with smaller particle sizes compared to the larger, less dense particles observed in films grown using H2 plasma. [] This difference in morphology can be crucial for applications requiring smooth and conductive silver films, such as in microelectronics.

Q2: What are the advantages of using Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) in the context of low-temperature ALD processes for silver thin films?

A: While Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) has been successfully utilized in ALD processes, its relatively low growth rate necessitates higher deposition temperatures to achieve conductive silver films. This limits its applicability in temperature-sensitive substrates. [] Newer alternatives like N-heterocyclic carbene-based silver amide precursors show significantly higher growth rates even at lower temperatures, making them more suitable for a broader range of applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.